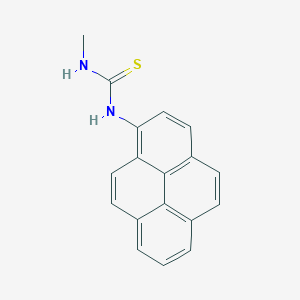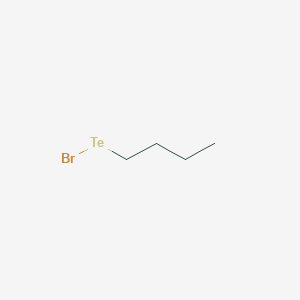
1-Butanetellurenyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanetellurenyl bromide: is an organotellurium compound with the molecular formula C4H9BrTe It is a derivative of butane where one hydrogen atom is replaced by a tellurenyl bromide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butanetellurenyl bromide can be synthesized through the reaction of butyl lithium with tellurium tetrabromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butanetellurenyl bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide.
Reduction: It can be reduced to elemental tellurium.
Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under mild conditions.
Major Products Formed:
Oxidation: Tellurium dioxide.
Reduction: Elemental tellurium.
Substitution: Various organotellurium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Butanetellurenyl bromide has several applications in scientific research:
Biology: It is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Butanetellurenyl bromide involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the modification of enzyme activity and cellular signaling pathways. The tellurium atom in the compound can form covalent bonds with sulfur atoms in cysteine residues, affecting protein function.
Vergleich Mit ähnlichen Verbindungen
1-Butylselenyl bromide: Similar in structure but contains selenium instead of tellurium.
1-Butylsulfanyl bromide: Contains sulfur instead of tellurium.
1-Butylphosphanyl bromide: Contains phosphorus instead of tellurium.
Uniqueness: 1-Butanetellurenyl bromide is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur, selenium, and phosphorus analogs. Tellurium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications.
Eigenschaften
CAS-Nummer |
172536-06-0 |
|---|---|
Molekularformel |
C4H9BrTe |
Molekulargewicht |
264.6 g/mol |
IUPAC-Name |
butyl tellurohypobromite |
InChI |
InChI=1S/C4H9BrTe/c1-2-3-4-6-5/h2-4H2,1H3 |
InChI-Schlüssel |
JACHPMMTJPNDEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


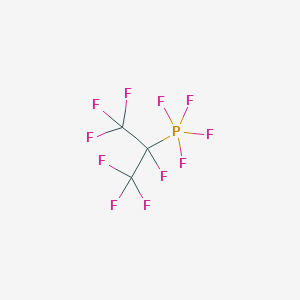

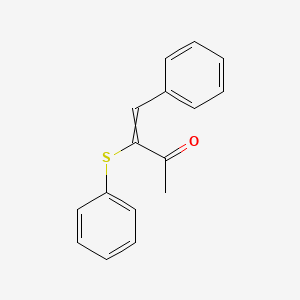
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
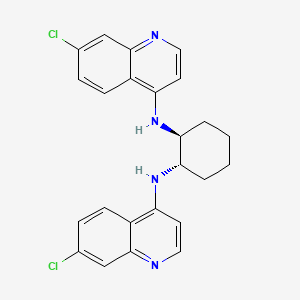
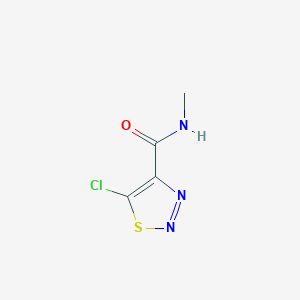

![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)


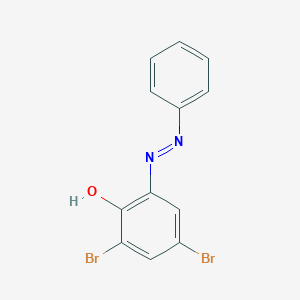
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

